2,4-Dichloro-3,5,6-trifluoroaniline
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Overview
Description
2,4-Dichloro-3,5,6-trifluoroaniline is a chemical compound with the molecular formula C6H2Cl2F3NH2 It is an aniline derivative where the benzene ring is substituted with two chlorine atoms and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,5,6-trifluoroaniline typically involves multiple steps. One common method includes the following steps:
Nitration Reaction: The starting material undergoes nitration to introduce nitro groups.
Reduction Reaction: The nitro groups are then reduced to amine groups.
Diazotization Reaction: The amine groups are converted to diazonium salts.
Fluorination Reaction: The diazonium salts are then fluorinated to introduce fluorine atoms.
Chlorination Reaction: Finally, the compound is chlorinated to introduce chlorine atoms
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. These methods focus on achieving high yields, purity, and cost-effectiveness while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3,5,6-trifluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines .
Scientific Research Applications
2,4-Dichloro-3,5,6-trifluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,5,6-trifluoroaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluoroaniline: Similar in structure but lacks chlorine atoms.
2,4-Difluoroaniline: Similar but has fewer fluorine atoms.
3,5-Bis(trifluoromethyl)aniline: Similar but has additional trifluoromethyl groups.
Uniqueness
2,4-Dichloro-3,5,6-trifluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,4-dichloro-3,5,6-trifluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-1-3(9)2(8)6(12)5(11)4(1)10/h12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZPSSJMHGBDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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